Cross-Target Selectivity: RGS4 Inhibition with GPCR and Protease Inactivity
In a multi-target HTS panel conducted under the NIH Molecular Libraries Program, 4,6-dimethoxy-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine demonstrated a B Score of −7.61 against regulator of G-protein signaling 4 (RGS4 isoform 2), indicating significant inhibitory activity. By contrast, the same compound at comparable or higher concentrations showed negligible functional effects at mu-opioid receptor MOR-1 (4.41% activation at 9.3 µM), ADAM17 protease (1.23% inhibition at 6.95 µM), and muscarinic M1 receptor (−1.07% activation at 3 µM) . This within-compound, cross-target selectivity profile—derived from a single, internally consistent screening cascade—provides a directly comparable selectivity baseline that is unavailable for most close analogs such as 4,6-dimethoxy-N-phenyl-1,3,5-triazin-2-amine or the 4-CF3 positional isomer, which have not undergone equivalent parallel profiling .
| Evidence Dimension | Target engagement across multiple HTS assays (single compound, identical screening conditions) |
|---|---|
| Target Compound Data | RGS4 B Score = −7.61; MOR-1 Activation = 4.41% at 9.3 µM; ADAM17 Inhibition = 1.23% at 6.95 µM; M1 Activation = −1.07% at 3 µM |
| Comparator Or Baseline | Intra-compound baseline: MOR-1, ADAM17, and M1 assays serve as negative counterscreens within the same HTS panel |
| Quantified Difference | RGS4 B Score −7.61 represents robust inhibition vs. near-zero activity at MOR-1 (4.41% activation), ADAM17 (1.23% inhibition), and M1 (−1.07% activation). Selectivity window: ≥5-7 unit difference in B Score / %Activity scales. |
| Conditions | Johns Hopkins Ion Channel Center and Scripps Research Institute Molecular Screening Center HTS platforms; cell-based and biochemical assays; compound tested in dose-response format (3–9.3 µM range) |
Why This Matters
This selectivity fingerprint enables procurement of a compound with pre-validated on-target activity (RGS4) and documented absence of confounding activity at three common off-targets, reducing the risk of polypharmacology-driven false positives in GPCR-focused chemical biology studies.
